molecular formula C15H13NO4 B172088 Ethyl 4-(3-nitrophenyl)benzoate CAS No. 108620-55-9

Ethyl 4-(3-nitrophenyl)benzoate

Cat. No.: B172088
CAS No.: 108620-55-9
M. Wt: 271.27 g/mol
InChI Key: WCZWAMAIMGEQNT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and contains both nitro and ester functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by esterification. The nitration step typically involves the reaction of ethyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-(3-nitrophenyl)benzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWAMAIMGEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571397
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108620-55-9
Record name Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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